molecular formula C19H13ClF3N3O B1669653 Ctep CAS No. 871362-31-1

Ctep

Cat. No. B1669653
M. Wt: 391.8 g/mol
InChI Key: GOHCTCOGYKAJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CTEP (Ro4956371) is a research drug developed by Hoffmann-La Roche . It acts as a selective allosteric antagonist of the metabotropic glutamate receptor subtype mGluR 5 . It binds with nanomolar affinity and over 1000 times selectivity over all other receptor targets tested .


Physical And Chemical Properties Analysis

CTEP has a molecular weight of 391.77 g/mol . It is soluble in DMSO at 60 mg/mL . The compound is stable under normal conditions and can be stored at -20°C for up to 3 years .

Scientific Research Applications

  • Clinical Trials Coordination : The Cancer Therapy Evaluation Program at the National Cancer Institute focuses on planning, reviewing, and coordinating clinical trials for investigational anticancer agents. This includes the entire process from protocol inception to the submission of Investigational New Drug Applications (INDs) to the FDA. CTEP also liaises with the FDA on behalf of the extramural clinical research community and industry collaborators. It manages and tracks clinical protocols while ensuring regulatory compliance in clinical trials and coordinates the distribution of investigational agents for NCI-sponsored clinical trials (Ansher & Scharf, 2001).

  • Biophysical Mechanisms in Epigenomics : The 3DEpiLoop algorithm, used for predicting three-dimensional chromatin looping interactions, is an example of advanced biophysical research in epigenomics. This algorithm utilizes statistical learning to understand the folding of epigenomes based on one-dimensional epigenomics and transcription factor profiles. It is consistent with experimental interactions and provides insights into the complex signatures of epigenetic and transcription factors across various genomic scales (Al Bkhetan & Plewczyński, 2018).

  • Environmental Pollution and Health : The Children's Total Exposure to Persistent Pesticides and Other Persistent Organic Pollutants (CTEPP) study assesses preschool children's exposures to environmental pollutants in their home and school environments. This research is critical for understanding the impacts of chronic, low-level exposures of children to contaminants, aiding in developing strategies for reducing such exposures and improving public health (Wilson et al., 2004).

  • Electricity and Environmental Benefits : The coal-to-electricity project (CTEP) in Beijing, China, is an initiative to use electricity instead of coal for heating. This project has been evaluated for its environmental benefits, demonstrating significant reductions in pollutants like PM2.5, SO2, NOX, and CO2 emissions. The study highlights the importance of such projects in mitigating climate change and air pollution (Chen et al., 2020).

  • Medical Imaging Advancements : The development of new and efficient image feature descriptors, such as the Local Diagonal Extrema Pattern (LDEP) for CT image retrieval, illustrates advancements in medical imaging. LDEP focuses on the values and indexes of local diagonal extremas in images, aiding in faster and more accurate medical image retrieval (Dubey et al., 2015).

properties

IUPAC Name

2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O/c1-12-17(8-3-14-9-10-24-18(20)11-14)25-13(2)26(12)15-4-6-16(7-5-15)27-19(21,22)23/h4-7,9-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHCTCOGYKAJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)C#CC3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469986
Record name CTEP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ctep

CAS RN

871362-31-1
Record name 2-Chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-4-yl]ethynyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871362-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ctep
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871362311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CTEP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CTEP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3BWG5775S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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